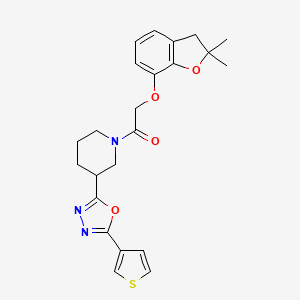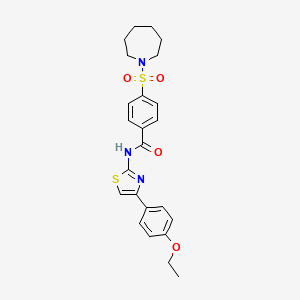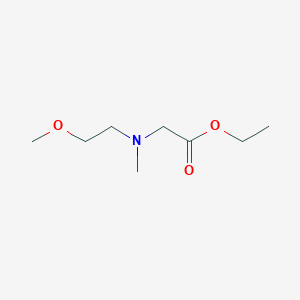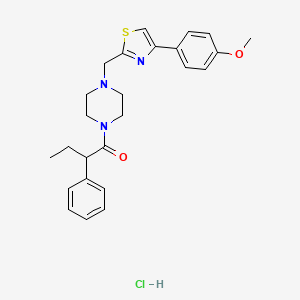![molecular formula C15H17FN4O2S B2383206 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-52-8](/img/structure/B2383206.png)
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activities
Compounds containing fluorophenyl and thiadiazolyl groups, similar to the structure , have been synthesized and evaluated for their biological activities, including antibacterial and antimycobacterial effects. For example, studies have shown that fluorine-containing thiadiazolotriazinones exhibit promising antibacterial activity against a range of microorganisms at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, derivatives of sparfloxacin, another fluoroquinolone, have been synthesized and shown moderate activity against Gram-positive bacteria and poor activity against Gram-negative bacteria, indicating the potential of such compounds in the treatment of bacterial infections (Gurunani, G., Agrawal, K., Walde, S. R., & Ittadwar, A., 2022).
Antidepressant and Antimicrobial Properties
Further research into the applications of fluorophenylpiperazine derivatives has highlighted their potential as selective serotonin reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile, suggesting their use in the treatment of depression and related disorders. Although initial findings indicate that these compounds exhibit less potency than traditional SSRIs, their unique structure may offer advantages in reducing side effects associated with sexual dysfunction (Dorsey, J., Miranda, M. G., Cozzi, N., & Pinney, K., 2004). Additionally, some of these compounds have been found to possess significant antimicrobial activity, further underscoring their potential utility in medical applications.
Anticancer Potential
Compounds with a similar structure have been synthesized and evaluated for their binding capabilities with DNA, revealing significant intercalative binding. Such binding suggests potential applications in anticancer therapies, as the ability to interact with DNA could be leveraged to inhibit cancer cell growth or induce apoptosis in tumor cells (Farooqi, S. I., Arshad, N., Channar, P., Perveen, F., Saeed, A., Larik, F. A., & Javeed, A., 2018).
Antiviral and Antimalarial Effects
Research into the applications of fluorophenyl and thiadiazolyl derivatives has also extended into the antiviral and antimalarial domains. For instance, compounds incorporating these moieties have demonstrated inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria, offering a foundation for the development of new antimalarial agents. The structural elements critical for antiplasmodial activity have been identified, providing insights into the design of more effective treatments (Mendoza, A., Pérez-Silanes, S., Quiliano, M., Pabón, A., Galiano, S., González, G., Garavito, G., Zimic, M., Vaisberg, A., Aldana, I., Monge, A., & Deharo, E., 2011).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-11(22-13-5-3-2-4-12(13)16)15(21)20-8-6-19(7-9-20)14-10-17-23-18-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMITOBALOJBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2383123.png)
![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)
![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)
![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)

![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)


![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383144.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one](/img/structure/B2383146.png)